molecular formula C13H13ClN2O B6639088 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide

3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide

Cat. No. B6639088
M. Wt: 248.71 g/mol
InChI Key: BBBJWDBKHYVTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide, also known as 3-Cl-4-PMC, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide involves its binding to TAAR1, which leads to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release, particularly dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. The activation of TAAR1 by this compound has also been shown to modulate the activity of other receptors, such as dopamine D2 receptors, which further contribute to its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its activation of TAAR1. Studies have shown that the compound can modulate the release of dopamine and serotonin in various brain regions, including the prefrontal cortex, striatum, and nucleus accumbens. This modulation of neurotransmitter release can result in a range of effects, including increased locomotor activity, enhanced motivation, and reduced anxiety-like behavior. Additionally, this compound has been shown to modulate the activity of other receptors, such as dopamine D2 receptors, which further contribute to its pharmacological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide in lab experiments is its selectivity for TAAR1, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. Additionally, the compound has been shown to have a high affinity for TAAR1, which makes it a potent agonist for this receptor. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for the study of 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide. One potential area of research is the exploration of its effects on other neurotransmitter systems, particularly those involved in addiction and reward. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying its effects on TAAR1 and other receptors. Finally, the development of more soluble analogs of this compound could enhance its utility as a research tool in neuroscience.

Synthesis Methods

The synthesis of 3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide involves the reaction of 3-chlorobenzoyl chloride with 1-methylpyrrole in the presence of a base, followed by N-methylation of the resulting intermediate with formaldehyde and formic acid. The final product is obtained after purification using column chromatography. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide has been widely used in scientific research as a selective and potent agonist for the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is expressed in various regions of the brain and is involved in the modulation of neurotransmitter release and behavioral responses. Activation of TAAR1 by this compound has been shown to induce a range of effects, including modulation of dopamine and serotonin release, regulation of locomotor activity, and modulation of anxiety-like behavior.

properties

IUPAC Name

3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-16-6-5-10(9-16)8-15-13(17)11-3-2-4-12(14)7-11/h2-7,9H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBJWDBKHYVTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)CNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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